molecular formula C6H2ClF3IN B1588904 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine CAS No. 887707-25-7

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B1588904
CAS No.: 887707-25-7
M. Wt: 307.44 g/mol
InChI Key: KUASPTUGCBGXAE-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Biological Activity

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing available data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C6H2ClF3IC_6H_2ClF_3I and features a pyridine ring substituted with chlorine, iodine, and trifluoromethyl groups. The presence of these halogen substituents often influences the compound's reactivity and biological interactions.

PropertyValue
Molecular Weight257.43 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
CAS Number11500513

Pharmacological Potential

Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been explored in various studies.

Antimicrobial Activity

A study indicated that pyridine derivatives can inhibit the growth of certain bacteria and fungi. The introduction of halogen atoms like iodine and chlorine may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

Anti-inflammatory Effects

Pyridine derivatives are also studied for their anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

Case Studies

  • Diabetes Treatment : A patent application suggests that compounds similar to this compound may act as GPR40 modulators, which are relevant in the treatment of type 2 diabetes by enhancing insulin secretion .
  • Cancer Research : Preliminary studies have indicated that certain trifluoromethyl-substituted pyridines possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, while halogen substituents can significantly impact receptor binding affinity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
ChlorineIncreases lipophilicity
IodineEnhances antimicrobial activity
TrifluoromethylImproves metabolic stability

Properties

IUPAC Name

2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASPTUGCBGXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467658
Record name 2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-25-7
Record name 2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-iodo-3-(trifluoromethyl)pyridin-2-ol (53 g, 0.18 mmol) and POCl3 (67 mL, 0.73 mmol) in DMF (50 mL) was heated to 110° C. for 4 h. The reaction mixture was cooled to room temperature and then slowly poured into an ice/water bath. The brown solid was filtered and washed with water. It was then dissolved in DCM, washed with an aqueous saturated solution of sodium thiosulfate (2×), dried over sodium sulfate, and concentrated to dryness to afford 47 g of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.79 (d, 1H), 8.29 (d, 1H).
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an ice-cold mixture of POCl3 (1.60 mL) and DMF (1 mL) in a microwave vial, 5-iodo-3-trifluoromethyl-2-pyridinol (1 g, 3.47 mmol) is added. The vial is sealed and heated 20 min at 110° C. The reaction mixture cooled at room temperature is poured into ice cold water. The product precipitates. The precipitate is filtered, washed with cold water and dried to afford 661 mg (62%) of a light brown powder.
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Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine C in a mixture of N-iodosuccinimide (NIS), acetonitrile, and dimethylformamide (DMF) is heated at 80° C. for 2 hours to produce 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I (greater than 80% yield). The 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I is then mixed with POCl3 in DMF and heated to 130° C. in a microwave for 20 minutes to produce 2-chloro-3-trifluoromethyl-5-(iodo)pyridine J (yield of 50 to 55%). The 2-chloro-3-trifluoromethyl-5-(iodo)pyridine K is reacted in a solution of pMBnNH2, palladium(II) acetate, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), triethylamine, and cesium carbonate in toluene to produce 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K (yield of 40%). The 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K is reacted in a solution of zinc cyanide, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in DMF to provide 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K (yield of 92%). The 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K is reacted in a solution of dichloromethane and trifluoroacetic acid to provide 2-cyano-3-trifluoromethyl-5-(amino)pyridine H (yield greater than 95%). The 2-cyano-3-trifluoromethyl-5-(amino)pyridine H is reacted with thiophosgene in water at 25° C. for 2 hours to provide 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile A (yield of 74% to 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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